Isobutyl acetate

Catalog No.
S590740
CAS No.
110-19-0
M.F
C6H12O2
CH3COOCH2CH(CH3)2
C6H12O2
M. Wt
116.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl acetate

CAS Number

110-19-0

Product Name

Isobutyl acetate

IUPAC Name

2-methylpropyl acetate

Molecular Formula

C6H12O2
CH3COOCH2CH(CH3)2
C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(2)4-8-6(3)7/h5H,4H2,1-3H3

InChI Key

GJRQTCIYDGXPES-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C

Solubility

0.6 % at 77° F (NIOSH, 2016)
0.05 M
6.3 mg/mL at 25 °C
Miscible with ethanol, ether and methanol; soluble in acetone; slightly soluble in carbon tetrachloride
In water: 0.67 g/100 g at 20 °C
In water, 6300 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.67
(77°F): 0.6%

Synonyms

Acetic Acid Isobutyl Ester; 2-Methylpropyl Acetate; Isobutyl Acetate; NSC 8035; β-Methylpropyl Rthanoate

Canonical SMILES

CC(C)COC(=O)C

Solvent and Extraction Medium:

Due to its mild nature, good solvating properties, and pleasant odor, isobutyl acetate is a valuable solvent in various research settings. It readily dissolves numerous organic compounds, making it useful in:

  • Extracting natural products: Researchers often use isobutyl acetate to isolate and extract various compounds from plants and other natural sources. For example, a study utilized isobutyl acetate to extract essential oils from lavender flowers, analyzing their antimicrobial activity [].
  • Chromatographic separations: Isobutyl acetate serves as a mobile phase component in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its selective solvating properties aid in separating complex mixtures of organic compounds [].

Reaction Medium and Catalyst:

Isobutyl acetate can act as a reaction medium and even a catalyst in certain chemical reactions. For instance, research explores its potential as a solvent-catalyst system for the esterification of various alcohols with carboxylic acids. Studies investigate its ability to promote these reactions efficiently and under milder conditions compared to traditional methods [].

Model Compound for Reaction Studies:

Due to its well-defined structure and readily available commercial sources, isobutyl acetate serves as a model compound in various reaction studies. Researchers utilize it to understand the mechanisms and kinetics of different chemical reactions, such as hydrolysis, esterification, and transesterification [].

Material Science Applications:

Emerging research explores the potential of isobutyl acetate in material science applications. Studies investigate its use as a solvent for processing and depositing thin films of various materials, including polymers and nanoparticles. Its ability to form homogeneous solutions and evaporate readily makes it an attractive option for these applications [].

Isobutyl acetate is a colorless liquid with a pleasant fruity odor []. It is produced through the esterification reaction between isobutanol and acetic acid []. This esterification process is a fundamental reaction in organic chemistry, and isobutyl acetate serves as a model compound for studying reaction mechanisms and kinetics [].


Molecular Structure Analysis

The molecular structure of isobutyl acetate consists of a central carbonyl (C=O) group flanked by an isobutyl group (CH(CH3)2CH2-) and an ethyl group (CH3CH2-) []. The presence of the ester linkage (C-O-C) is a key feature, as it contributes to the polarity of the molecule and its unique chemical properties [].


Chemical Reactions Analysis

Synthesis

Isobutyl acetate is primarily synthesized through the esterification of isobutanol and acetic acid. This reaction can be catalyzed by acids or enzymes [].

CH3CH2COOH (acetic acid) + CH(CH3)2CH2OH (isobutanol) → CH3CH2COOCH2CH(CH3)2 (isobutyl acetate) + H2O (water)

Decomposition

Isobutyl acetate can undergo hydrolysis in the presence of water or acids/bases, breaking down back into its constituent parts, isobutanol and acetic acid [].

CH3CH2COOCH2CH(CH3)2 (isobutyl acetate) + H2O (water) → CH3CH2COOH (acetic acid) + CH(CH3)2CH2OH (isobutanol)

Other Reactions

Isobutyl acetate can participate in various other reactions like condensation reactions to form more complex molecules []. However, these reactions are less relevant in the context of its scientific applications.


Physical And Chemical Properties Analysis

  • Melting Point: -99 °C []
  • Boiling Point: 115-117 °C []
  • Density: 0.867 g/mL at 25 °C []
  • Solubility: Slightly soluble in water (5.6 g/L at 20 °C) [], miscible with most organic solvents [].
  • Stability: Stable under normal storage conditions [].
  • Volatility: High volatility, with a vapor pressure of 15 mmHg at 20 °C [].

Mechanism of Action (not applicable)

Isobutyl acetate does not possess a specific biological mechanism of action. Its primary function lies in its solvent and fragrance properties.

  • Flammability: Isobutyl acetate is a flammable liquid with a flash point of 22 °C []. It can readily form explosive vapor-air mixtures.
  • Toxicity: Isobutyl acetate can cause irritation to the eyes, skin, and respiratory system upon exposure []. Inhalation of high concentrations can lead to central nervous system depression [].
  • Safety Precautions: Proper ventilation and personal protective equipment (PPE) are crucial when handling isobutyl acetate [].

Physical Description

Isobutyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 64°F. Less dense than water (6.2 lb / gal) and insoluble in water. Vapors are heavier than air .
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a fruity, floral odor.

Color/Form

Colorless liquid

XLogP3

1.8

Boiling Point

243.1 °F at 760 mm Hg (USCG, 1999)
116.5 °C
118 °C
243°F

Flash Point

62 °F (USCG, 1999)
18 °C (64 °F) (Closed cup)
85 °F (Open cup)
18 °C c.c.
64°F

Vapor Density

4.0 (Air = 1)
Relative vapor density (air = 1): 4.0

Density

0.871 at 68 °F (USCG, 1999)
d 0.87
0.8712 g/cu cm at 20 °C
Relative density (water = 1): 0.87
0.87

LogP

1.78 (LogP)
1.78
log Kow = 1.78
1.60

Odor

Fruit-like odor
Fruity, floral odor
FRUITY (CURRANT-PEAR), FLORAL (HYACINTH-ROSE) ODOR
SOLVENTY NAIL POLISH-LIKE ODOR

Melting Point

-142.8 °F (USCG, 1999)
-98.8 °C
Fp -98.85 °
-98.85°C
-99 °C
-145°F

UNII

7CR47FO6LF

GHS Hazard Statements

Aggregated GHS information provided by 2866 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 178 of 2866 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 2688 of 2866 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H336 (12.02%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20.68 mm Hg (USCG, 1999)
17.83 mmHg
17.8 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.73
13 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-19-0

Wikipedia

Isobutyl acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Preparation from isobutyl alcohol plus acetic acid
Tischenko reaction of acetaldehyde with isobutyraldehyde yields a mixture of isobutyl acetate with ethyl acetate and isobutyl isobutyrate
Treating isobutanol with acetic acid in the presence of catalysts.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Acetic acid, 2-methylpropyl ester: ACTIVE
In public use since the 1920s. Use in fragrances in the US amounts to approximately 5000 lb/y

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization; Analyte: isobutyl acetate; Matrix: air; Detection Limit: 0.9 ug/sample.
Method: OSHA 1009; Procedure: gas chromatography with flame ionization detector; Analyte: isobutyl acetate; Matrix: air; Detection Limit: 28.0 picograms.
A gas chromatographic method for the analysis of isobutyl acetate, consists of a stainless steel column, 3 m x 3 mm, packed with Chromosorb WHP (100/120 mesh) coated with 5% FFAP, with hydrogen-air flame ionization detection, and nitrogen as the carrier gas at a flow rate of 30 mL/min, is a NIOSH approved method. A sample injection volume of 5 uL is suggested, the column temperature is 70 °C and a detector temperature of 250 °C. This method has a detection limit of 0.02 mg/L and a relative standard deviation of 0.02, over a working range of 70-2100 mg/cu m for a 10 liter sample.

Storage Conditions

... MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ...

Stability Shelf Life

Heat /contributes to instability/.

Dates

Modify: 2023-08-15

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